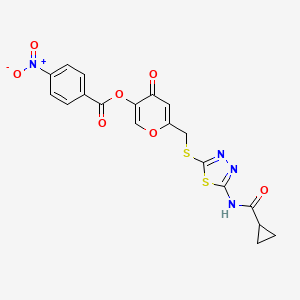

![molecular formula C14H19N3O2S B3013944 5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-91-4](/img/structure/B3013944.png)

5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been explored through various methods. One such method involves a one-pot three-component reaction using arylglyoxal, 6-amino uracil or its derivatives, and thiols under microwave heating conditions. This reaction yields 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones with a thioether and an aryl ring at the 5 and 6 positions, respectively. The use of malononitrile in place of thiols leads to the selective conversion of one of the -CN groups to a -CONH2 group. This methodology provides a simple and efficient protocol for synthesizing diverse pyrrolo[2,3-d]pyrimidine-2,4-diones from readily available starting materials with good yields .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be complex, with various substituents influencing the overall properties of the compound. For instance, the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines leads to the formation of 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. The proposed reaction pathway includes a [1,5]-hydrogen shift to form an intermediate, followed by a cycloaddition reaction with aldimines, and subsequent dehydration to yield the final product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives are characterized by their specificity and the potential for high yields. The one-pot synthesis approach allows for the formation of complex structures through a series of reactions, including hydrogen shifts, cycloadditions, and dehydration steps. These reactions are facilitated by the use of microwave heating, which can enhance reaction rates and improve yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a thioether group can affect the compound's solubility and reactivity. The antiviral activity of certain pyrimidine derivatives, such as those with structural similarity to acyclonucleosides, has been studied. One compound, in particular, showed significant in vitro activity against human cytomegalovirus (HCMV), with a cytotoxicity profile similar to that of ganciclovir. The antiviral effect was found to be sensitive to the initial viral input and the time of addition during the virus replication cycle, indicating that the physical and chemical properties of these compounds can have a direct impact on their biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The pyrido[2,3-d]pyrimidines, including similar compounds to the specified chemical, are synthesized through novel reactions and have been studied for their unique chemical properties and reactions (Su & Watanabe, 1982). These studies provide a foundation for understanding the chemical behavior and potential applications of 5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in various fields, including material science and pharmaceutical research.

Applications in Drug Discovery and Development

- Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential in drug discovery, particularly due to their diverse pharmacological activities. For instance, certain pyrido[2,3-d]pyrimidine compounds have demonstrated significant antiviral, antibacterial, and antifungal properties, suggesting that this compound could also be a candidate for further exploration in these areas (Aksinenko et al., 2016).

Advanced Material Research

- The synthesis and study of pyrido[2,3-d]pyrimidine derivatives extend to the field of material science, where these compounds' unique properties are leveraged in developing new materials with potential applications in electronics, photonics, and as sensors (Dabiri et al., 2007). Such research may indicate the usefulness of this compound in these advanced applications.

Direcciones Futuras

Pyridopyrimidines, including “5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, offer great potential in the search for new biologically active compounds . Future work could focus on the preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 . This could extend the applicability of the previously developed methodology .

Mecanismo De Acción

Target of Action

The compound, also known as 5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione, is a derivative of pyrido[2,3-d]pyrimidin-5-one . Derivatives of this class have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) , a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This inhibits the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation .

Propiedades

IUPAC Name |

5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-5-6-7-20-11-9(2)8-15-12-10(11)13(18)17(4)14(19)16(12)3/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFAHROEBJNTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)